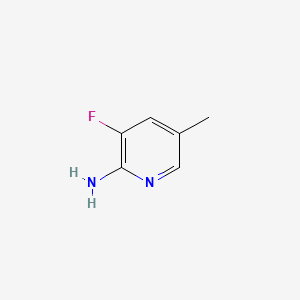

3-Fluoro-5-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. It is a white to yellow to brown solid and is known for its unique chemical properties due to the presence of both fluorine and amine functional groups. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination . Another approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at high temperatures. These methods ensure the efficient production of the compound with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Fluorination Reagents: Aluminum fluoride, copper fluoride.

Coupling Reagents: Palladium catalysts, arylboronic acids.

Oxidizing Agents: Various oxidizing agents can be used depending on the desired product

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

3-Fluoro-5-methylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds for imaging studies.

Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

Uniqueness

3-Fluoro-5-methylpyridin-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

3-Fluoro-5-methylpyridin-2-amine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7FN2. The presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring contributes to its distinct chemical properties. These features enhance its binding affinity to various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Potassium Channel Blockade : This compound has been identified as a potent blocker of voltage-gated potassium channels. Its ability to modulate ion channels is significant for therapeutic applications in conditions such as multiple sclerosis, where ion channel dysregulation is a concern.

- Cytochrome P450 Interaction : Recent studies indicate that this compound interacts with cytochrome P450 enzymes, particularly CYP2E1. This interaction may influence the metabolic stability of the compound, offering potential advantages over other potassium channel blockers.

Biological Activity and Therapeutic Applications

The biological activity of this compound extends to various therapeutic areas:

- Neurological Disorders : Due to its potassium channel blocking properties, it shows promise in treating neurological disorders by modulating neuronal excitability.

- Antimicrobial Potential : Although not extensively studied for antimicrobial activity, compounds with similar structures have been investigated for their potential to combat antibiotic resistance. The unique properties of this compound may offer insights into developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological effects and applications of this compound:

- Ion Channel Modulation : In vitro studies demonstrated that this compound effectively blocks potassium channels, leading to altered neuronal firing patterns. This modulation could be beneficial in conditions characterized by excessive neuronal activity.

- Metabolic Stability : Comparisons with other potassium channel blockers revealed that this compound exhibits slower metabolic rates, suggesting improved stability in vivo. This characteristic may reduce side effects associated with rapid metabolism.

Comparative Analysis with Similar Compounds

To understand its unique position in pharmacology, we can compare this compound with structurally related compounds:

| Compound Name | Similarity | Key Characteristics |

|---|---|---|

| 4-Aminopyridine | High | Clinically used K⁺ channel blocker |

| 3-Fluoro-4-aminopyridine | Moderate | PET tracer with similar activity |

| 3-Fluoro-2-methylpyridin-4-amine | Moderate | Alternative fluorinated derivative |

| (3-Fluoropyridin-4-yl)methanamine | Moderate | Related structure with potential pharmacological uses |

| This compound | Moderate | Variation with differing biological properties |

This table illustrates how this compound stands out among its analogs due to its specific substitution pattern and biological profile.

Propriétés

IUPAC Name |

3-fluoro-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAWTMSJTPXTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730850 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-31-6 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.